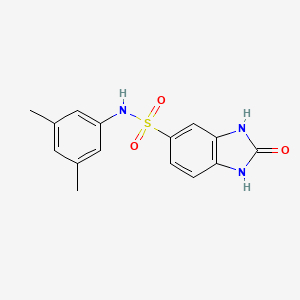

N-(3,5-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine” is a useful research chemical . It’s related to “N-(3,5-dimethylphenyl)acetamide”, which has a molecular formula of C10H13NO .

Synthesis Analysis

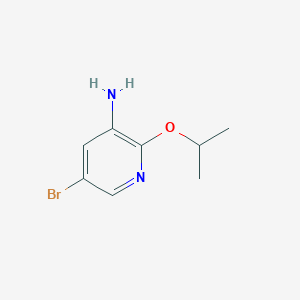

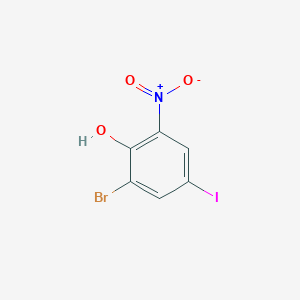

A cellulose 3,5-dimethylphenyl carbamate derivative carrying propynyl carbamate groups was prepared by a combination of carbonate aminolysis and isocyanate chemistry . The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .Molecular Structure Analysis

The structure of a related compound, “3-[N-acetyl(3,5-dimethylphenyl)amino]-5,7-di(tert-butyl)-2-{5,8-dimethyl-4-[(3,5-dimethylphenyl)amino]quinolin-2-yl}tropone”, was established by single crystal X-ray diffraction .Chemical Reactions Analysis

A cellulose 3,5-dimethylphenyl carbamate derivative carrying propynyl carbamate groups was prepared by a combination of carbonate aminolysis and isocyanate chemistry .Physical and Chemical Properties Analysis

“N-(3,5-Dimethylphenyl)acetamide” has a molecular formula of C10H13NO, an average mass of 163.216 Da, and a mono-isotopic mass of 163.099716 Da .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research on sulfonamide derivatives, such as those incorporating benzimidazole scaffolds, has shown significant antibacterial activity against various bacteria. A study by Gadad et al. (2000) highlighted the synthesis of 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide derivatives, demonstrating high degrees of antibacterial activity against both Escherichia coli and Staphylococcus aureus, comparable to sulfamethoxazole and Norfloxacin, with moderate activity against Salmonella typhi, Pseudomonas aeruginosa, and Pneumococci (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

Antimicrobial and Metal Complexation

Ashraf et al. (2016) investigated metal complexes of benzimidazole derived sulfonamide, noting their antimicrobial activity against a range of bacterial and fungal strains. The metal complexes showcased potential as non-electrolytes with distinct antibacterial potency, particularly [Co(2-(o-sulfamoylphenyl)benzimidazolate)2] which exhibited significant antibacterial capabilities (Ashraf et al., 2016).

Antitumor and Enzyme Inhibition Activities

A study by Fahim and Shalaby (2019) on novel benzenesulfonamide derivatives demonstrated substantial in vitro antitumor activity against HepG2 and MCF-7 cell lines. Their research also included molecular docking and Density Functional Theory (DFT) calculations to evaluate potential interactions with the KSHV thymidylate synthase complex, highlighting the diverse potential of sulfonamide derivatives in cancer treatment (Fahim & Shalaby, 2019).

VEGFR-2 Inhibition for Anticancer Activity

Ghorab et al. (2016) synthesized novel sulfonamides with a 3,4-dimethoxyphenyl moiety, evaluating their anticancer activity against various cancer cell lines and their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2. Certain compounds displayed better activity as VEGFR-2 inhibitors than dasatinib, suggesting their utility in cancer treatment strategies (Ghorab et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-9-5-10(2)7-11(6-9)18-22(20,21)12-3-4-13-14(8-12)17-15(19)16-13/h3-8,18H,1-2H3,(H2,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUANFFPVUUMSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

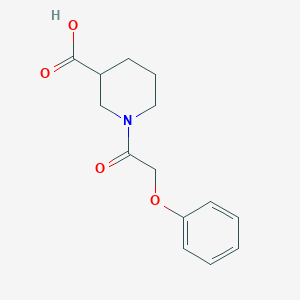

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-N-(1-ethylpiperidin-3-yl)prop-2-enamide](/img/structure/B2372236.png)

![N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide](/img/structure/B2372240.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate](/img/structure/B2372245.png)

![3-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372257.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2372259.png)